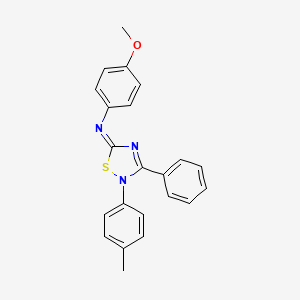![molecular formula C12H14N4O2S B2685297 3-[(morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 339022-59-2](/img/structure/B2685297.png)
3-[(morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a morpholine ring, a pyridine ring, and an oxadiazole-thione moiety, making it a versatile molecule for chemical modifications and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole-thione moiety to oxadiazole.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
3-[(Morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-[(morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: A substituted pyridine used in similar synthetic applications.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Another heterocyclic compound with a morpholine ring, used in various chemical reactions.
Uniqueness
3-[(Morpholin-4-yl)methyl]-5-(pyridin-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is unique due to its combination of a morpholine ring, a pyridine ring, and an oxadiazole-thione moiety. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-5-pyridin-2-yl-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c19-12-16(9-15-5-7-17-8-6-15)14-11(18-12)10-3-1-2-4-13-10/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUJBHUZRPDZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline](/img/structure/B2685214.png)
![2-[(4-benzylpiperidin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2685218.png)



![12-(quinolin-8-yloxy)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2685224.png)
![2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride](/img/structure/B2685225.png)
![(E)-1-(5-cinnamoyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2685227.png)

![5-(3-chloro-4-fluorobenzenesulfonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2685230.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2685231.png)
![3-methyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2685232.png)
![4-(3-{[2-(Trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)benzonitrile](/img/structure/B2685234.png)
![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)
